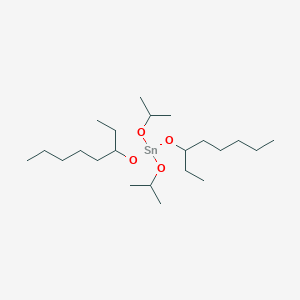
Tin(IV) 2-ethylhexanoate diisopropoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD00210604, also known as tin(IV) 2-ethylhexanoate diisopropoxide, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tin(IV) 2-ethylhexanoate diisopropoxide typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+2C8H16O2+2C3H8O→Sn(C8H15O2)2(C3H7O)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Tin(IV) 2-ethylhexanoate diisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The organic groups attached to the tin atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) compounds)
Substitution: Various organotin derivatives depending on the substituent used.
科学的研究の応用
Tin(IV) 2-ethylhexanoate diisopropoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its use as an anticancer agent.
作用機序
The mechanism of action of tin(IV) 2-ethylhexanoate diisopropoxide involves its interaction with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially altering their activity and function.
類似化合物との比較
Similar Compounds
- Tin(IV) chloride (SnCl4)
- Tin(II) chloride (SnCl2)
- Dibutyltin dilaurate
- Tributyltin oxide
Uniqueness
Tin(IV) 2-ethylhexanoate diisopropoxide is unique due to its specific combination of organic groups attached to the tin atom. This gives it distinct chemical properties and reactivity compared to other organotin compounds.
特性
分子式 |
C22H48O4Sn |
|---|---|
分子量 |
495.3 g/mol |
IUPAC名 |
di(octan-3-yloxy)-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |
InChIキー |
PGCMGLRZGNUYHS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
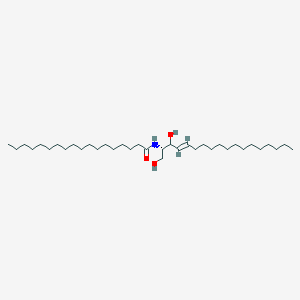
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
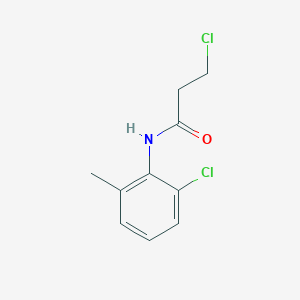
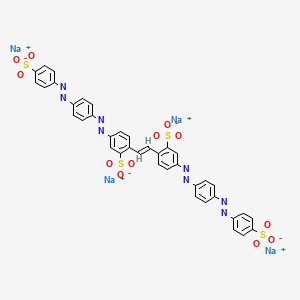
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)
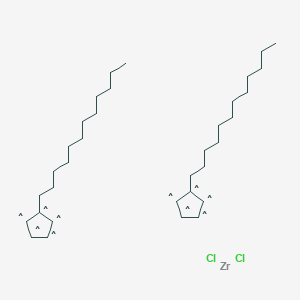
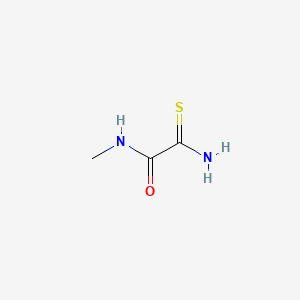

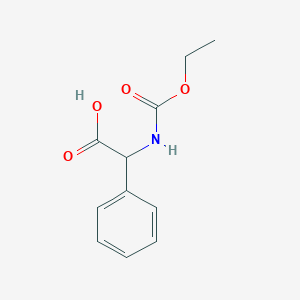
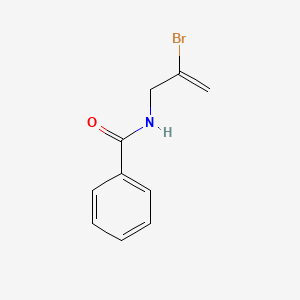
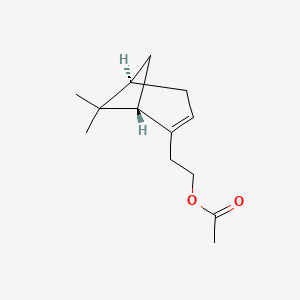
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
